molecular formula C7H11N3O2 B1289725 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006455-74-8

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1289725
CAS No.: 1006455-74-8
M. Wt: 169.18 g/mol
InChI Key: SENKNPGXPNQRAN-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative featuring a propanoic acid backbone substituted at the 2-position with a 3-amino-5-methylpyrazole moiety. Its molecular formula is C₇H₁₀N₄O₂, with a molecular weight of 194.18 g/mol (calculated from standard atomic weights). The compound combines a carboxylic acid group, which confers hydrophilicity, with a pyrazole ring that may participate in hydrogen bonding (via the amino group) and hydrophobic interactions (via the methyl substituent) .

Pyrazole derivatives are widely explored for their bioactivity, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-3-6(8)9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENKNPGXPNQRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Propanoic Acid Derivatives

A prevalent method for synthesizing this compound involves the reaction of 3-amino-5-methyl-1H-pyrazole with propanoic acid derivatives under acidic or neutral conditions. This method can be summarized as follows:

  • Reagents : 3-amino-5-methyl-1H-pyrazole, propanoic acid derivative (e.g., propanoyl chloride).

  • Conditions : The reaction is typically conducted in a solvent such as ethanol or dimethyl sulfoxide (DMSO), often requiring mild heating to facilitate the reaction.

  • Mechanism : The amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the propanoic acid derivative, leading to the formation of the desired product through subsequent proton transfers and elimination steps.

Use of Alkylating Agents

Another method involves using alkylating agents to introduce the propanoic acid moiety onto the pyrazole ring:

  • Reagents : 3-amino-5-methyl-1H-pyrazole, alkylating agent (e.g., methyl acrylate).

  • Conditions : This reaction is generally carried out in a polar solvent under reflux conditions to promote nucleophilic attack.

  • Mechanism : The amino group attacks the electrophilic center of the alkylating agent, forming an intermediate that rearranges to yield 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Industrial Production Techniques

For large-scale production, several techniques are optimized to enhance yield and purity:

Continuous Flow Synthesis

This technique employs continuous flow reactors that allow for precise control over reaction conditions, leading to improved yields and reduced reaction times compared to batch processes.

Advanced Purification Methods

Post-synthesis purification often involves:

  • Crystallization : Used to isolate pure compounds from mixtures.

  • Chromatography : High-performance liquid chromatography (HPLC) is frequently employed to achieve high purity levels necessary for pharmaceutical applications.

Comparison of Preparation Methods

Method Advantages Disadvantages
Reaction with Propanoic Acid Derivatives High selectivity and yield; straightforward procedure Requires careful control of reaction conditions
Use of Alkylating Agents Versatile approach; applicable for various derivatives May lead to side reactions if not carefully controlled
Continuous Flow Synthesis Enhanced efficiency; better scalability Higher initial setup costs; requires specialized equipment
Advanced Purification Methods Achieves high purity; essential for drug development Time-consuming and may require multiple steps

Research Findings and Applications

Recent studies have highlighted various biological activities associated with 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, including:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups .

Scientific Research Applications

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid with structurally related pyrazole-carboxylic acid derivatives, focusing on substituents, chain length, and functional group variations.

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Derivatives

Compound Name Substituents on Pyrazole Carboxylic Acid Chain Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid 3-amino, 5-methyl Propanoic acid (C3) C₇H₁₀N₄O₂ 194.18 Not provided Amino group enhances H-bonding
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 3-difluoromethyl Propanoic acid (C3) C₉H₇F₂N₃O₂ 271.28 1855900-03-6 Fluorine increases lipophilicity
2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 5-ethyl, 3-trifluoromethyl Acetic acid (C2) C₈H₁₃N₃O₂ 236.20 1823464-59-0 Shorter chain, trifluoromethyl enhances metabolic stability
4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-methyl, 5-trifluoromethyl Butanoic acid (C4) C₆H₆N₄O₅ Not provided E2 classification Extended chain for conformational flexibility
2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid 3-methyl Pentanoic acid (C5) C₁₀H₁₇N₃O₂ 211.26 1341341-77-2 Branched chain, additional amino group

Key Observations:

Fluorinated substituents (e.g., in CAS 1855900-03-6) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Chain Length and Flexibility: Shorter chains (e.g., acetic acid in CAS 1823464-59-0) limit conformational flexibility, whereas longer chains (e.g., butanoic or pentanoic acids) may enhance binding to elongated active sites in enzymes or receptors .

Synthetic Accessibility: The target compound can be synthesized via condensation reactions similar to those described for methyl 3-(2-methyl-7-trihalomethylpyrazolo[1,5-a]pyrimidin-5-yl)propanoates, which achieve yields >85% under reflux conditions . In contrast, trifluoromethyl-substituted analogs (e.g., CAS 1823464-59-0) require additional steps for introducing fluorine atoms, which may complicate scalability .

Physicochemical Properties :

  • The hydrochloride salt of the target compound (CAS 1431963-49-3) has a molecular weight of 281.74 g/mol and 95% purity, comparable to salts of related compounds (e.g., CAS 1019620-13-3 at 230.19 g/mol) .

Biological Activity

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and an amino acid moiety, suggesting diverse pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid. Research indicates that compounds with similar structures can inhibit key protein-protein interactions (PPIs) involved in cancer progression. For instance, in a study focusing on HER2-positive gastric cancer, a related pyrazole compound demonstrated significant inhibition of the ELF3-MED23 interaction, leading to reduced HER2 levels and increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTargetMechanism of ActionIC50 (µM)Reference
Compound 10HER2Inhibition of ELF3-MED23 PPI0.5Hwang et al. (2023)
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acidHER2Potentially similar mechanismsTBDCurrent Study

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. A study reported that certain pyrazole compounds exhibited antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMIC (mg/mL)Reference
Compound AS. aureus0.0048MDPI Study (2024)
Compound BE. coli0.0195MDPI Study (2024)

The mechanism by which 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its biological effects may involve modulation of enzymatic pathways or interference with cellular signaling cascades. In particular, the compound's ability to disrupt protein interactions suggests potential as a therapeutic agent in treating diseases characterized by aberrant protein functions.

Case Studies

A notable case study involved the application of a structurally related pyrazole compound in a xenograft mouse model of gastric cancer. The administration of this compound resulted in significant tumor reduction and improved survival rates, demonstrating its potential for clinical application .

Q & A

Q. What are the key synthetic challenges in preparing 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis involves multi-step processes, including pyrazole ring formation, functional group introduction (e.g., amino and methyl groups), and propanoic acid linkage. Key challenges include regioselectivity in pyrazole substitution and maintaining the integrity of the amino group during acidic or basic conditions. Optimization strategies include:

  • Using protecting groups (e.g., Boc for amines) to prevent side reactions .
  • Employing catalysts like palladium for cross-coupling reactions to improve yield .
  • Monitoring reaction progress via HPLC or TLC to isolate intermediates .

Q. How can the purity and structural integrity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid be validated?

Analytical methods include:

  • NMR spectroscopy : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., 217.23 g/mol for the free acid form) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Initial screening can include:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities. Key steps:

  • Generate 3D conformers using software like Open Babel.
  • Dock into target proteins (e.g., COX-2 or EGFR) to identify binding poses .
  • Validate predictions with experimental IC50_{50} values from enzymatic assays .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions or impurities. Mitigation approaches:

  • Standardize protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Reproduce synthesis : Ensure batch-to-batch consistency via LC-MS and elemental analysis .
  • Meta-analysis : Compare data across studies to identify trends (e.g., higher potency in low-pH environments) .

Q. How can crystallography elucidate the compound’s solid-state behavior and hydrogen-bonding patterns?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can reveal:

  • Molecular packing and hydrogen-bond motifs (e.g., N–H···O interactions between pyrazole and carboxyl groups) .
  • Tautomeric forms of the pyrazole ring (e.g., 1H vs. 2H configurations) .
  • Solvent effects on crystal lattice stability .

Q. What reaction pathways explain unexpected byproducts during scale-up synthesis?

Common issues include dimerization or oxidation. Troubleshooting methods:

  • Mechanistic studies : Use 15N^{15}N-labeling to track amino group reactivity .
  • In situ FTIR : Monitor intermediates in real time to identify side reactions .
  • DFT calculations : Predict energetically favorable pathways for byproduct formation .

Methodological Tables

Table 1. Key Synthetic Steps and Analytical Benchmarks

StepReaction ConditionsAnalytical ValidationReference
Pyrazole ring formationHydrazine, β-keto ester, 80°C1H^1H NMR (δ 6.2–7.0 ppm)
Amino group protectionBoc anhydride, DCM, RTLC-MS (m/z 320.1 [M+H]⁺)
Acid deprotectionTFA, 0°C, 2hHPLC purity >98%

Table 2. Comparative Bioactivity of Structural Analogs

CompoundTarget Activity (IC50_{50})Key Structural DifferenceReference
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acidCOX-2: 12 µMFree carboxylic acid group
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acidEGFR: 45 µMPyrazole substitution at C5
Methyl ester derivativeInactiveEsterified carboxylate

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